molecular formula C15H22N2O2 B12231807 1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one

1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one

Cat. No.: B12231807
M. Wt: 262.35 g/mol
InChI Key: UNOYAQDHTIHRPA-UHFFFAOYSA-N
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Description

1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

1-[4-(2-hydroxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)14(19)17-10-8-16(9-11-17)12-6-4-5-7-13(12)18/h4-7,18H,8-11H2,1-3H3

InChI Key

UNOYAQDHTIHRPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=CC=CC=C2O

Origin of Product

United States

Preparation Methods

The synthesis of 1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization results in the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. For instance, it acts as a serotonin reuptake inhibitor by binding to the serotonin transporter and preventing the reuptake of serotonin into presynaptic neurons . This increases the availability of serotonin in the synaptic cleft, enhancing neurotransmission and potentially alleviating symptoms of depression.

Comparison with Similar Compounds

1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

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